Tert-butyl 2-(1-hydroxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(1-hydroxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a branched hydroxyalkenyl substituent at the 2-position. This structure combines a rigid pyrrolidine scaffold with a hydroxyl-functionalized alkenyl chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-6-10(2)12(16)11-8-7-9-15(11)13(17)18-14(3,4)5/h6,10-12,16H,1,7-9H2,2-5H3 |
InChI Key |
FAZLEVGCLGUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a stereoselective reduction of a corresponding ketone or aldehyde.
Formation of the Tert-Butyl Ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the double bond or other functional groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a saturated compound.
Scientific Research Applications
(S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-hydroxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The hydroxy group and the double bond play crucial roles in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Target Compound:
- Core structure : Pyrrolidine ring with tert-butyl carbamate at position 1.
- Substituent : 1-hydroxy-2-methylbut-3-enyl group at position 2.
- Key functional groups : Hydroxyl (-OH), alkene (C=C), and carbamate.
Analogous Compound 1: tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 156129-72-5)
- Core structure : Pyrrolidine ring with tert-butyl carbamate.
- Substituents : Hydroxyl (-OH) at position 3 and hydroxymethyl (-CH2OH) at position 2.
- Stereochemistry : (2R,3S) configuration.
- Key functional groups : Two hydroxyl groups and hydroxymethyl.
Analogous Compound 2: cis-tert-Butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate
- Core structure : Pyrrolidine ring with tert-butyl carbamate.
- Substituents : Ethyl group at position 3, hydrazinecarbonyl linker, and a tosyl-pyrrolopyrazine heterocycle at position 4.
- Key functional groups : Tosyl-protected amine, hydrazine, and aromatic heterocycle.
Physical and Chemical Properties
Notes:
- The target compound’s alkene and hydroxyl groups may enhance solubility in polar solvents compared to Analogous Compound 2, which has a bulky tosyl-pyrrolopyrazine group.
- Analogous Compound 1’s stereospecific hydroxyl groups likely influence its hydrogen-bonding capacity and crystallinity .
Target Compound:
- Synthesis: Likely involves alkylation of pyrrolidine with a hydroxyalkenyl electrophile, followed by tert-butyl carbamate protection. No specific details are available.
- Applications: Potential intermediate for chiral amine synthesis or drug candidates.
Analogous Compound 1 :
- Synthesis : Stereoselective hydroxylation and hydroxymethylation steps, followed by tert-butyl protection.
- Applications : Chiral building block for bioactive molecules, leveraging its stereochemistry.
Analogous Compound 2 :
- Synthesis : Multi-step process involving hydrazinecarbonyl coupling and tosyl protection in anhydrous DCM.
- Applications : Intermediate in the synthesis of heterocyclic pharmaceuticals, such as kinase inhibitors.
Hydrogen Bonding and Crystallography
- The hydroxyl group in the target compound may form intermolecular hydrogen bonds, similar to Analogous Compound 1, which could stabilize crystal lattices .
Biological Activity
Tert-butyl 2-(1-hydroxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.35 g/mol. The compound features a pyrrolidine ring, a tert-butyl ester group, and hydroxy and alkene functionalities that contribute to its reactivity and biological properties.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral properties, particularly against hepatitis C virus (HCV). The compound is believed to interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism suggests that the compound may serve as a potential therapeutic agent in treating HCV infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the hydroxy group and the alkene functionality enhances its interactions with biological targets. The chiral nature of the compound may also lead to selective interactions that enhance its therapeutic efficacy.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Introduction of Functional Groups : Hydroxyl and alkene groups are introduced through various organic transformations.
- Formation of the Tert-butyl Ester : Finally, the tert-butyl group is added to complete the synthesis.
These methods highlight the compound's versatility as a synthetic target in organic chemistry.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different position of hydroxy group |
| Tert-butyl 3-(3-methylbut-2-en-1-yloxy)pyrrolidine-1-carboxylate | Contains an ether linkage | Variation in substituent |
| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Hydroxyethyl substituent | Distinct functional group |
This table illustrates how variations in substituents and functional groups can influence both chemical properties and biological activities.
Study on Antiviral Activity
A recent study investigated the antiviral efficacy of this compound against HCV. The results demonstrated that the compound significantly inhibited viral replication in vitro, suggesting its potential as a lead compound for further development in antiviral therapies.
Binding Affinity Studies
Further research into its binding affinity with various receptors has provided insights into its mechanism of action. These studies indicate that the compound interacts specifically with viral proteins, which may lead to reduced side effects compared to traditional antiviral drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
